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Compound of Interest

Compound Name: GNE-3511

Cat. No.: B607683 Get Quote

For Researchers, Scientists, and Drug Development Professionals

GNE-3511 is a potent and selective inhibitor of Dual Leucine Zipper Kinase (DLK), a key

regulator of neuronal degeneration. Its efficacy and specificity are critical determinants of its

therapeutic potential. This guide provides a comparative analysis of the cross-reactivity profile

of GNE-3511 against other kinase inhibitors, supported by experimental data and detailed

methodologies.

Comparative Kinase Selectivity
The following table summarizes the inhibitory activity of GNE-3511 and two alternative kinase

inhibitors, GDC-0134 and URMC-099. GDC-0134 is another potent DLK inhibitor, while URMC-

099 is a broader spectrum mixed-lineage kinase (MLK) inhibitor. Data is presented as IC50 or

Ki values, which represent the concentration of the inhibitor required to achieve 50% inhibition

or the inhibition constant, respectively. Lower values indicate higher potency.
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Target Kinase GNE-3511 GDC-0134 URMC-099

Primary Target(s)

DLK (MAP3K12) Ki: 0.5 nM
Ki: 4.48 nM, IC50: 11

nM[1]
IC50: 150 nM[2]

MLK1 (MAP3K9) IC50: 67.8 nM Not Publicly Available IC50: 19 nM[2]

MLK2 (MAP3K10) IC50: 767 nM Not Publicly Available IC50: 42 nM[2]

MLK3 (MAP3K11) IC50: 602 nM Not Publicly Available IC50: 14 nM[2]

Selected Off-Target

Kinases

JNK1 IC50: 129 nM Not Publicly Available
>90% inhibition @

1µM[3]

JNK2 IC50: 514 nM Not Publicly Available
>90% inhibition @

1µM[3]

JNK3 IC50: 364 nM Not Publicly Available
>90% inhibition @

1µM[3]

MKK4 IC50: >5000 nM Not Publicly Available Not Publicly Available

MKK7 IC50: >5000 nM Not Publicly Available Not Publicly Available

LRRK2 Not Publicly Available Not Publicly Available IC50: 11 nM[2]

ABL1 Not Publicly Available Not Publicly Available IC50: 6.8 nM[2]

AXL Not Publicly Available Not Publicly Available
>90% inhibition @

1µM[3]

FLT3 Not Publicly Available Not Publicly Available
>90% inhibition @

1µM[3]

KIT Not Publicly Available Not Publicly Available
>90% inhibition @

1µM[3]

ROCK1 Not Publicly Available Not Publicly Available
>90% inhibition @

1µM[3]
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TYK2 Not Publicly Available Not Publicly Available
>90% inhibition @

1µM[3]
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Caption: Simplified signaling pathway illustrating the role of DLK in response to neuronal stress

and the point of intervention for GNE-3511.

Experimental Protocols
The cross-reactivity data presented in this guide are typically generated using one or more of

the following established methodologies:

Radiometric Kinase Assays (e.g., [³²P]-ATP Filter Binding
Assay)
This traditional and highly reliable method directly measures the enzymatic activity of a kinase.

Principle: The assay measures the transfer of a radiolabeled phosphate group from [γ-

³²P]ATP to a specific substrate (peptide or protein) by the kinase.

Methodology:

The kinase, substrate, and varying concentrations of the test inhibitor (e.g., GNE-3511)

are incubated in a reaction buffer.

The kinase reaction is initiated by the addition of [γ-³²P]ATP.

After a defined incubation period, the reaction is stopped.

The reaction mixture is spotted onto a filter membrane which binds the phosphorylated

substrate.

Unreacted [γ-³²P]ATP is washed away.

The amount of radioactivity remaining on the filter, corresponding to the phosphorylated

substrate, is quantified using a scintillation counter.

IC50 values are calculated by plotting the percentage of kinase inhibition against the

inhibitor concentration.

Competition Binding Assays (e.g., KINOMEscan™)
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This high-throughput screening method measures the ability of a test compound to compete

with a known, immobilized ligand for binding to the ATP-binding site of a large panel of kinases.

Principle: The assay quantifies the amount of kinase that binds to an immobilized, active-site

directed ligand in the presence and absence of a test inhibitor.

Methodology:

A DNA-tagged kinase is incubated with the test inhibitor and an immobilized ligand.

If the test inhibitor binds to the kinase's ATP-binding site, it will prevent the kinase from

binding to the immobilized ligand.

The amount of kinase bound to the solid support is quantified by measuring the amount of

the associated DNA tag using quantitative PCR (qPCR).

The results are typically reported as the percentage of kinase remaining bound to the

immobilized ligand at a specific inhibitor concentration, or as a dissociation constant (Kd).

Fluorescence/Luminescence-Based Assays (e.g.,
LanthaScreen™, ADP-Glo™)
These assays utilize changes in fluorescence or luminescence to measure kinase activity and

are well-suited for high-throughput screening.

Principle (TR-FRET - LanthaScreen™): A terbium-labeled antibody that specifically

recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by

the kinase, the antibody binds. Excitation of the terbium donor results in energy transfer to a

fluorescent acceptor on the substrate, leading to a FRET signal that is proportional to the

kinase activity.

Principle (Luminescence - ADP-Glo™): The assay measures the amount of ADP produced

during the kinase reaction. In a subsequent step, the ADP is converted to ATP, which is then

used in a luciferase-catalyzed reaction to generate a luminescent signal that is directly

proportional to the kinase activity.

Methodology (General):
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The kinase, substrate, ATP, and test inhibitor are incubated together.

After the kinase reaction, the detection reagents are added.

The resulting fluorescence or luminescence is measured using a plate reader.

IC50 values are determined from the dose-response curves.

Experimental Workflow for Kinase Inhibitor Profiling
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Caption: A typical workflow for identifying and characterizing the selectivity of kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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